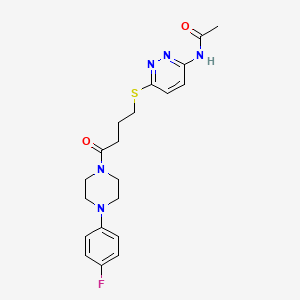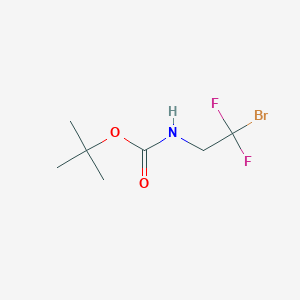![molecular formula C25H25N3O4S2 B2480000 N-[4-(1,3-benzotiazol-2-il)-3-hidroxifenil]-4-[butil(metil)sulfamoil]benzamida CAS No. 683261-38-3](/img/structure/B2480000.png)
N-[4-(1,3-benzotiazol-2-il)-3-hidroxifenil]-4-[butil(metil)sulfamoil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a sulfamoyl benzamide structure
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide has diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using phenolic compounds as starting materials.
Formation of Sulfamoyl Benzamide: The sulfamoyl benzamide structure is formed by reacting the intermediate with butyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. Solvent choices, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to benzothiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives have comparable chemical properties and applications.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-4-15-28(2)34(31,32)19-12-9-17(10-13-19)24(30)26-18-11-14-20(22(29)16-18)25-27-21-7-5-6-8-23(21)33-25/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVKKZSPXWJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

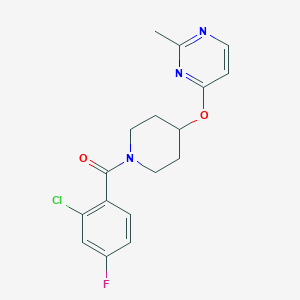
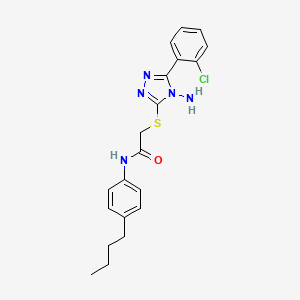
![4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2479924.png)

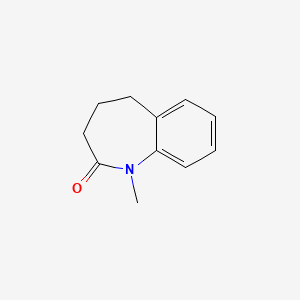

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2479932.png)
![N-(4-ACETYLPHENYL)-2-{[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}ACETAMIDE](/img/structure/B2479933.png)
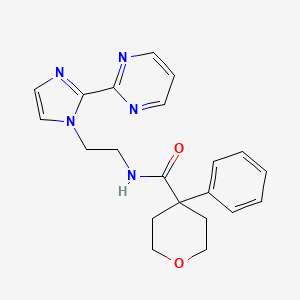
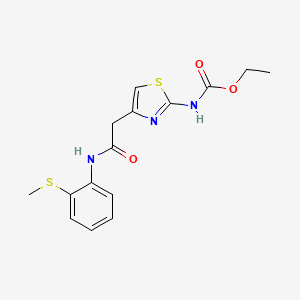
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)
